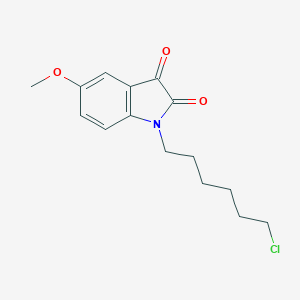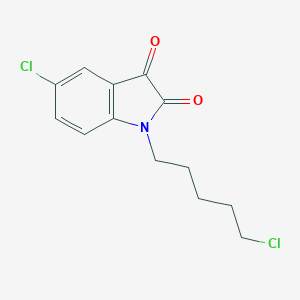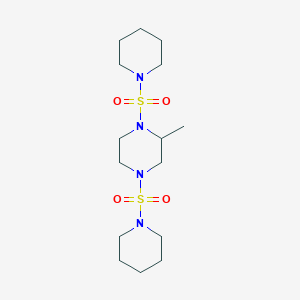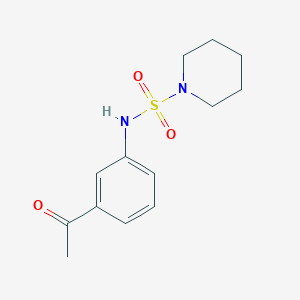
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DBeQ has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many client proteins.
作用机制
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine inhibits the activity of HSP90 by binding to the ATP-binding site of the protein. This prevents the protein from carrying out its chaperone function, leading to the destabilization and degradation of client proteins. The inhibition of HSP90 by 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine leads to the selective degradation of oncogenic client proteins, making it a promising therapeutic agent for cancer.
Biochemical and Physiological Effects
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine protects against neuronal cell death and reduces the accumulation of misfolded proteins, such as amyloid beta and alpha-synuclein. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for HSP90, making it a valuable tool for studying the function of this protein. However, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine also has some limitations. It is not a specific inhibitor of HSP90, and can also inhibit the activity of other proteins that share the ATP-binding site. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the identification of novel client proteins of HSP90 that are involved in disease pathogenesis. The development of new animal models of disease will also be important for testing the efficacy of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in vivo. Finally, the use of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in combination with other therapeutic agents may enhance its efficacy and reduce side effects.
合成方法
The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine involves a multi-step process that begins with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to yield 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
科学研究应用
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. In cancer, HSP90 is overexpressed in many tumor cells, making it an attractive target for cancer therapy. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative diseases, HSP90 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to protect against neurodegeneration in animal models of these diseases.
属性
分子式 |
C17H27N3O4S2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-6-7-17(14-16(15)2)25(21,22)18-10-12-20(13-11-18)26(23,24)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
InChI 键 |
UNUVJFMMLVCOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288927.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)

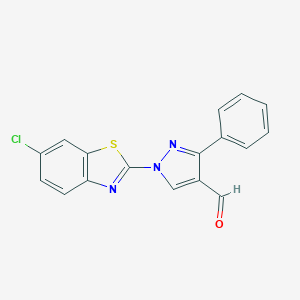
![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
